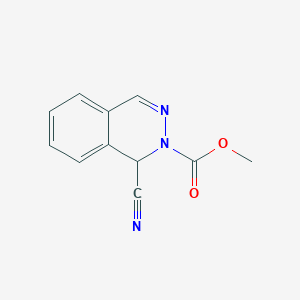
methyl 1-cyanophthalazine-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-cyanophthalazine-2(1H)-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a phthalazine derivative that has been synthesized using different methods.
作用機序
The mechanism of action of methyl 1-cyanophthalazine-2(1H)-carboxylate is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. Methyl 1-cyanophthalazine-2(1H)-carboxylate may also exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
Methyl 1-cyanophthalazine-2(1H)-carboxylate has been shown to exhibit biochemical and physiological effects. In one study, it was found to decrease the levels of reactive oxygen species and malondialdehyde, which are markers of oxidative stress, in rat liver cells. It was also found to increase the levels of glutathione, an antioxidant enzyme, in the same cells. These findings suggest that methyl 1-cyanophthalazine-2(1H)-carboxylate may have potential applications in the prevention and treatment of oxidative stress-related diseases.
実験室実験の利点と制限
Methyl 1-cyanophthalazine-2(1H)-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield using different methods. It has also been shown to exhibit potent biological activities, which make it a promising candidate for further research. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on methyl 1-cyanophthalazine-2(1H)-carboxylate. One direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy as a therapeutic agent. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
合成法
The synthesis of methyl 1-cyanophthalazine-2(1H)-carboxylate has been reported in several studies. One of the methods involves the reaction of 2,3-diaminophthalazine with methyl cyanoformate in the presence of a catalyst, such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. Another method involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol, followed by reduction with sodium borohydride to obtain the intermediate, which is then reacted with methyl chloroformate to yield the final product.
科学的研究の応用
Methyl 1-cyanophthalazine-2(1H)-carboxylate has been studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. In one study, it was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. In another study, it was shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. These findings suggest that methyl 1-cyanophthalazine-2(1H)-carboxylate may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
特性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
methyl 1-cyano-1H-phthalazine-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)14-10(6-12)9-5-3-2-4-8(9)7-13-14/h2-5,7,10H,1H3 |
InChIキー |
PHFPZOGOWKCDHT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C(C2=CC=CC=C2C=N1)C#N |
正規SMILES |
COC(=O)N1C(C2=CC=CC=C2C=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)








